molecular formula C12H15FN2O2S B7864556 cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864556
M. Wt: 270.33 g/mol
InChI Key: XCAHCAFGBWFFLM-GXSJLCMTSA-N
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Description

Cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is a complex organic compound characterized by its unique structural features, including multiple rings and a sulfonyl group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common approach is the use of a multi-catalytic multicomponent reaction (MCR) strategy, which allows for the construction of complex molecules from simpler starting materials. This method often involves the use of aldehydes and nitroalkenes as key reactants .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

Cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorophenyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cis-5-((2-Chlorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole
  • Cis-5-((2-Bromophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole

Uniqueness

Cis-5-((2-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications .

Properties

IUPAC Name

(3aS,6aS)-5-(2-fluorophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2S/c13-10-3-1-2-4-12(10)18(16,17)15-7-9-5-6-14-11(9)8-15/h1-4,9,11,14H,5-8H2/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAHCAFGBWFFLM-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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